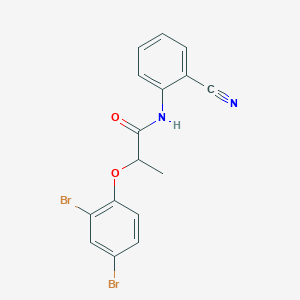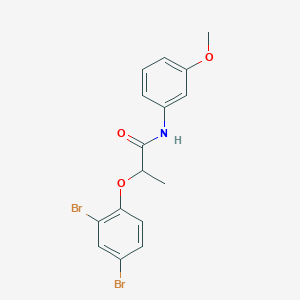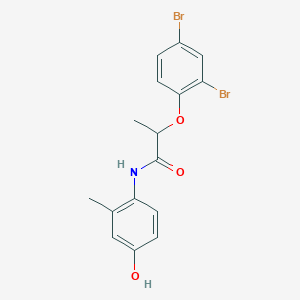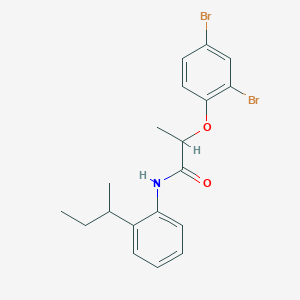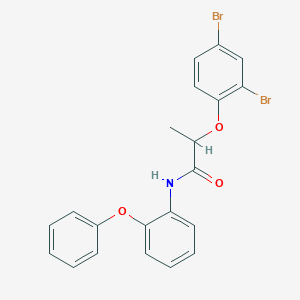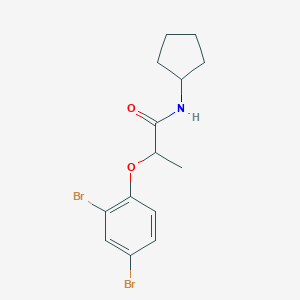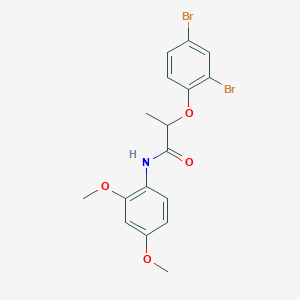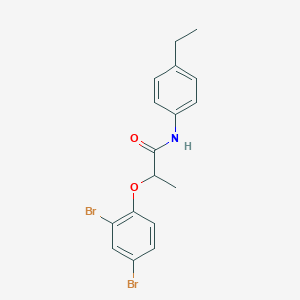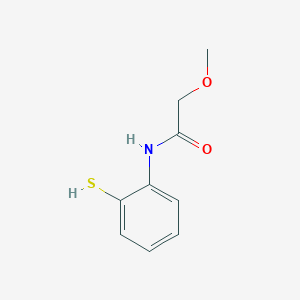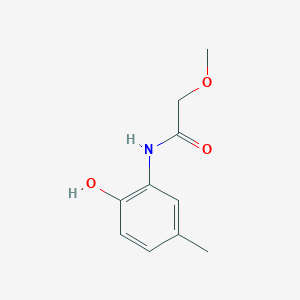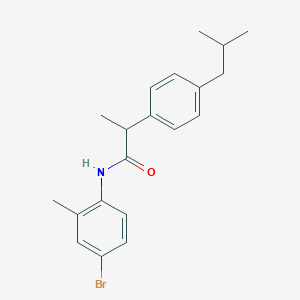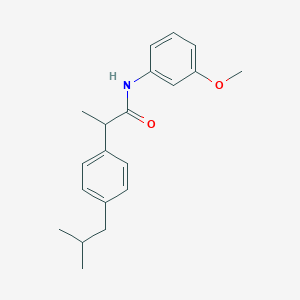
N-(3-methoxypropyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-2-phenoxypropanamide, commonly known as MPPA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MPPA is a synthetic compound that is used in various fields of study, including neuroscience, pharmacology, and toxicology.
Mécanisme D'action
MPPA acts as a sigma-1 receptor agonist, which is a transmembrane protein that is expressed in various tissues, including the brain, heart, and liver. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and oxidative stress. The activation of the sigma-1 receptor by MPPA results in the modulation of these cellular processes, which can have a range of effects on physiological function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPA depend on the specific research application. In neuroscience research, MPPA has been shown to enhance neuronal survival and protect against neurodegenerative diseases. In cardiovascular research, MPPA has been shown to improve cardiac function and reduce oxidative stress. In cancer research, MPPA has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPPA in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for precise modulation of cellular processes and reduces the likelihood of off-target effects. However, one limitation of using MPPA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on MPPA. One area of interest is the development of more potent and selective sigma-1 receptor agonists. Another area of interest is the investigation of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, the effects of MPPA on other cellular processes, such as autophagy and inflammation, warrant further investigation.
Conclusion:
In conclusion, MPPA is a synthetic compound that has potential applications in various fields of scientific research. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for investigating the role of this receptor in various physiological processes. While there are limitations to its use in lab experiments, ongoing research on MPPA holds promise for future advancements in the fields of neuroscience, pharmacology, and toxicology.
Méthodes De Synthèse
MPPA can be synthesized through a multistep process that involves the reaction of phenoxypropanol with 3-methoxypropylamine. The reaction is catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, and results in the formation of MPPA. The purity and yield of MPPA can be improved through various purification techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
MPPA has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In neuroscience research, MPPA has been used to study the role of the sigma-1 receptor in the regulation of neuronal activity and neuroprotection. MPPA has also been used in pharmacology research to investigate the effects of sigma-1 receptor ligands on cardiovascular function. In cancer research, MPPA has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
N-(3-methoxypropyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C13H19NO3/c1-11(13(15)14-9-6-10-16-2)17-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15) |
Clé InChI |
XVOXZSRKVIKZBZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCCOC)OC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)NCCCOC)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



